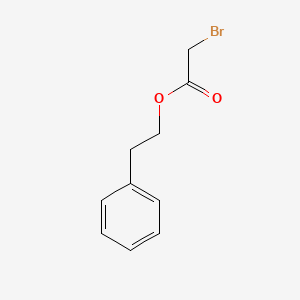

2-Phenylethyl bromoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenylethyl bromoacetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2-Phenylethyl bromoacetate serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various nucleophilic substitution reactions, which are essential in developing pharmaceuticals and agrochemicals. The reactivity of the bromo group makes it an excellent candidate for these transformations.

| Reaction Type | Example | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | 2-Phenylethyl amides |

| Coupling Reactions | Reaction with Grignard reagents | 2-Phenylethyl derivatives |

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that derivatives of this compound have shown promise as potential pharmaceutical agents. For instance, studies have demonstrated that modifications to the phenylethyl structure can yield compounds with enhanced bioactivity against specific targets, such as cancer cells or microbial pathogens.

Case Study: Inhibition of SF-1

In a notable study, compounds derived from this compound were screened for their ability to inhibit Steroidogenic Factor 1 (SF-1), a nuclear receptor involved in steroid hormone regulation. Several derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-Phenylethyl derivative A | 0.26 ± 0.06 | Active |

| 2-Phenylethyl derivative B | 0.76 ± 0.10 | Active |

Biological Studies

Biochemical Probes

The compound is utilized as a biochemical probe in various assays to study enzyme activity and protein interactions. Its ability to participate in nucleophilic substitution reactions makes it suitable for labeling biomolecules or as a substrate in enzymatic reactions.

Example Application

In fluorescence quenching experiments, this compound has been used to investigate radical pathways in photochemical reactions, providing insights into reaction mechanisms and kinetics.

Material Science

Development of Functional Materials

The unique properties of this compound allow its application in material science, particularly in the design of novel materials with specific functionalities. For example, its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Analyse Des Réactions Chimiques

Reaction with Hydrazine

2-Phenylethyl bromide reacts with hydrazine (NH₂NH₂) to form phenelzine , a monoamine oxidase inhibitor used in antidepressants :

C₆H₅CH₂CH₂Br+NH₂NH₂→C₆H₅CH₂CH₂NHNH₂+HBr

Elimination Reactions (E2 Mechanism)

Under basic conditions, 2-phenylethyl bromide undergoes elimination to form alkenes via the E2 mechanism. For example, treatment with methoxide ion (CH₃O⁻) in methanol solvent would yield styrene derivatives:

C₆H₅CH₂CH₂Br+CH₃O⁻→C₆H₅CH=CH₂+HBr

The reaction’s rate and regioselectivity depend on alkene stability (Zaitsev’s rule) .

Transesterification to 2-Phenylethyl Acetate

2-Phenylethyl bromide can be converted to 2-phenylethyl acetate via enzymatic transesterification. A solvent-free system using Novozym®435 lipase in a packed-bed reactor achieved near-complete conversion under optimized conditions :

| Optimal Conditions | Parameter | Value |

|---|---|---|

| Substrate Concentration | 2-Phenylethyl alcohol | 62.07 mM |

| Flow Rate | Reaction medium | 2.75 mL/min |

| Temperature | Reaction system | 54.03°C |

Molar Conversion :

-

Flow rate and substrate concentration are critical factors, with higher flow rates reducing conversion efficiency .

SN1 vs SN2 Pathways

-

SN2 : Dominant in reactions with thionyl chloride or strong nucleophiles (e.g., methanethiolate), resulting in minimal rearrangement .

-

SN1 : Observed in hydrohalic acid reactions, leading to ~2.5–7.4% rearrangement due to phenylethyl cation intermediates .

Stability and Reactivity

The bromide’s stability depends on reaction conditions:

Propriétés

Numéro CAS |

3785-33-9 |

|---|---|

Formule moléculaire |

C10H11BrO2 |

Poids moléculaire |

243.1 g/mol |

Nom IUPAC |

2-phenylethyl 2-bromoacetate |

InChI |

InChI=1S/C10H11BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Clé InChI |

MUBFUWFWNPJZSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)CBr |

SMILES canonique |

C1=CC=C(C=C1)CCOC(=O)CBr |

Key on ui other cas no. |

3785-33-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.